molecular formula C20H18ClNO6S2 B2964590 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-02-1

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2964590
CAS No.: 899725-02-1
M. Wt: 467.94
InChI Key: HEHGEGYGBSXOSO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a phenyl group (a benzene ring), a sulfamoyl group (-SO2NH2), and a carboxylate group (-COO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring could be formed via a Paal-Knorr synthesis or a Gewald reaction. The phenyl group could be introduced via a Friedel-Crafts alkylation. The sulfamoyl group could be introduced via a sulfonation reaction, and the carboxylate group could be introduced via a carboxylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene and phenyl rings would likely be planar, while the sulfamoyl and carboxylate groups could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its many functional groups. For example, the thiophene ring could undergo electrophilic aromatic substitution, the phenyl ring could undergo reactions typical of benzene, the sulfamoyl group could participate in nucleophilic substitution reactions, and the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance between its polar (sulfamoyl and carboxylate) and nonpolar (thiophene and phenyl) groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Dyeing Polyester Fibers

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate derivatives have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of colors like yellow, deep pink, brown, and brownish purple with good levelness on the fabric. The fastness properties of these dyed fabrics display very good wash, perspiration, sublimation, and rub fastness ratings, although they exhibit poor photostability (Iyun et al., 2015).

Organic Synthesis

This compound plays a role in organic chemistry, particularly in reactions involving methyl 3-hydroxythiophene-2-carboxylate. These reactions lead to the formation of thiophene-2,4-diols, which are further processed to yield various organic compounds such as 3,5-dialkoxythiophene-2-carboxylic acids. These acids can undergo thermal decarboxylation or acid-mediated decarboxylation to produce ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).

Electrosynthesis and Electrochemistry

In electrosynthesis, derivatives of this compound are studied for their electrooxidation properties. These studies are crucial in understanding the mechanisms involved in electrochemical reactions and their potential applications in various industrial processes (Córdova et al., 2000).

Catalysis and Chemical Synthesis

The compound is involved in catalytic processes, such as in the synthesis of polyhydroquinoline derivatives. It acts as a catalyst in these reactions, enabling efficient and clean synthesis methods with high yield. This is particularly significant in the development of new pharmaceuticals and chemicals (Khaligh, 2014).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. Its biological activity would likely depend on how its functional groups interact with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S2/c1-26-16-10-17(27-2)15(9-14(16)21)22-30(24,25)19-13(12-7-5-4-6-8-12)11-29-18(19)20(23)28-3/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHGEGYGBSXOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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